8-Hydroxy-p-menthan-3-one
Description
General Context of Monoterpenoids and their Structural Diversity
Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. They are major components of essential oils and are known for their distinct aromas and flavors. Terpenoids, in general, represent the largest and most diverse class of plant secondary metabolites. researchgate.net This structural diversity is a result of the various ways in which the isoprene units can be linked and modified, leading to a wide array of cyclic and acyclic structures. researchgate.netrsc.org The biosynthesis of these compounds is complex, often involving terpene synthase (TPS) enzymes that can generate multiple products from a single substrate, further contributing to their vast diversity. rsc.org
Significance of p-Menthane (B155814) Derivatives in Organic and Natural Product Chemistry
Among the vast family of monoterpenoids, p-menthane derivatives hold a significant position. The p-menthane skeleton, a substituted cyclohexane (B81311) ring, is a common structural motif in many naturally occurring and synthetic compounds. These derivatives are widely utilized in various industries. For instance, compounds like menthol (B31143) and p-menthane-3,8-diol (B45773) are used in pharmaceuticals, cosmetics, and as insect repellents. beilstein-journals.org The chemical reactivity of the p-menthane framework allows for the synthesis of a wide range of derivatives with diverse biological activities. nih.govmdpi.com For example, studies have explored the cytotoxic potential of various p-menthane derivatives against human tumor cell lines. mdpi.com
Overview of Research Trajectories for 8-Hydroxy-p-menthan-3-one
Research on this compound has touched upon various aspects of its chemical nature. It has been identified as a component in the essential oil of certain plants, such as Mentha pulegium. fmjpublishing.com Its chemical and physical properties have been cataloged, providing foundational data for further studies. chemeo.comnist.gov Investigations into related p-menthane structures often provide indirect insights into the potential reactivity and applications of this compound. For example, the synthesis and biological evaluation of other hydroxylated and ketonic p-menthane derivatives are areas of active research. nih.govmdpi.com
Defining the Academic Scope: Focus on Chemical Synthesis, Characterization, Reactivity, and Theoretical Insights
This article will maintain a strict academic focus on the chemical aspects of this compound. The subsequent sections will provide a detailed examination of its chemical synthesis, the analytical techniques used for its characterization, its chemical reactivity, and theoretical studies that shed light on its structural and electronic properties. Information regarding dosage, administration, or safety profiles is explicitly excluded to maintain a purely chemical and academic discourse.
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are crucial for its study and application. Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H18O2 | nist.gov |
| Molecular Weight | 170.25 g/mol | pherobase.com |
| IUPAC Name | 4-(1-hydroxy-1-methylethyl)-1-methylcyclohexan-2-one | nist.gov |
| CAS Number | 3304-24-3 | pherobase.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZZGEDTDYWNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954657 | |
| Record name | 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3304-24-3 | |
| Record name | Cyclohexanone, 2-(1-hydroxy-1-methylethyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of 8 Hydroxy P Menthan 3 One
Identification in Plant Essential Oil Constituents
The monoterpenoid 8-Hydroxy-p-menthan-3-one is a naturally occurring compound found in the essential oils of various plants. Its presence is often noted alongside other structurally related compounds, contributing to the characteristic aroma and properties of the plant's volatile fraction.
Specific Plant Sources and Botanical Context
Research has identified this compound as a constituent in the essential oils of several species within the Mentha (mint) genus. For instance, it has been detected in the essential oil of Mentha longifolia (L.) Huds., a species commonly known as wild mint. uliege.bebiointerfaceresearch.com In one study, the amount of this compound was found to be 0.4% in the essential oil from fresh plants and 0.2% in that from dried plants. uliege.be Another plant in which this compound has been identified is Mentha pulegium, commonly known as pennyroyal. biointerfaceresearch.comresearcher.life In an analysis of Moroccan Mentha pulegium essential oil, this compound was found to be a notable component, constituting 5.97% of the oil. researcher.life Another study on M. pulegium reported its presence at 3.7%. biointerfaceresearch.com The compound has also been reported in the Brazilian Lamiaceae Hesperozygis ringens (Benth.) Epling and Hesperozygis rhododon Epling. nist.govdatapdf.com
Co-occurrence with Related p-Menthane (B155814) Compounds
The chemical profile of essential oils is complex, and this compound is typically found in conjunction with a variety of other p-menthane derivatives. In the essential oil of Mentha longifolia, it co-occurs with major compounds such as pulegone (B1678340), menthone, isomenthone, and 1,8-cineole. uliege.be Similarly, in Mentha pulegium, pulegone is the most abundant compound, found alongside this compound. biointerfaceresearch.comresearcher.life Other p-menthane derivatives like limonene (B3431351) and iso-pulegone have also been identified in the same essential oil. biointerfaceresearch.com The presence and relative abundance of these compounds can be influenced by factors such as the plant's geographical origin and whether the essential oil is extracted from fresh or dried plant material. uliege.be
Advanced Methodologies for Isolation and Purification
The isolation and purification of this compound from its natural plant sources involve sophisticated laboratory techniques to separate it from the complex mixture of other essential oil components.
Chromatographic Techniques for Natural Product Separation
Gas chromatography (GC) is a fundamental technique for the analysis and separation of volatile compounds like this compound from essential oils. uliege.begoogle.com Often coupled with a mass spectrometer (GC-MS), this method allows for both the separation and identification of individual components based on their retention times and mass spectra. uliege.bebiointerfaceresearch.comresearcher.life For preparative purposes, where the goal is to isolate a pure sample of the compound, column chromatography is frequently employed. tandfonline.comtandfonline.comrothamsted.ac.uk This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, allowing for the collection of distinct fractions. tandfonline.comtandfonline.com
Analytical Techniques for Purity Assessment
The purity of an isolated sample of this compound is critical for its accurate characterization and any subsequent research. Gas chromatography, particularly when using a capillary column, is a primary method for assessing purity. nist.govgoogle.com The resulting chromatogram will show a single, sharp peak for a pure compound under specific analytical conditions. The NIST Chemistry WebBook provides reference data, including Kovats' retention indices, which can be used to confirm the identity and purity of the compound. nist.gov For instance, a Kovats' retention index of 1231 on an OV-101 capillary column has been reported for this compound. nist.gov
Synthetic Strategies for 8 Hydroxy P Menthan 3 One and Its Stereoisomers
Total Synthesis Approaches
Total synthesis provides a means to produce 8-hydroxy-p-menthan-3-one and its isomers from simple, often achiral, starting materials, allowing for the creation of specific stereoisomers that may be difficult to isolate from natural sources.
The most common precursors for the synthesis of the p-menthane (B155814) skeleton are naturally abundant monoterpenes.
From Pulegone (B1678340): Pulegone is a particularly common starting material for the synthesis of this compound. The structure of pulegone already contains the p-menthan-3-one core, requiring the introduction of a hydroxyl group at the C8 position. One reported method involves the oxidation of pulegone. For instance, a remarkable single-step transformation using selenium dioxide (SeO₂) has been shown to install three oxygen atoms onto a pulegone-derived intermediate, yielding a diosphenol structure. nih.gov Syntheses of diosphenol and its isomer, ε-diosphenol, which are constituents of the essential oil from Barosma betulina (mountain buchu), have been reported. tandfonline.com
From Isopulegol: Isopulegol can be readily obtained from the cyclization of citronellal (B1669106). google.com To serve as a precursor for this compound, isopulegol must first be oxidized to isopulegone (p-menth-8-en-3-one). Isopulegone is an isomer of pulegone and can be subjected to similar subsequent transformations to introduce the C8 hydroxyl group. A common synthetic route involves the epoxidation of isopulegol to form isopulegol epoxide (3-hydroxy-p-menthan-8,9-oxide), which can then be oxidized to isopulegone epoxide (p-menthan-3-one-8,9-oxide). google.com This epoxide can then be rearranged under acidic or basic conditions to introduce the hydroxyl functionality at the C8 position.
From Citronellal: Citronellal is a versatile precursor that can be cyclized to form isopulegol, which as mentioned, can then be converted to the target molecule. The cyclization of citronellal is a key step and can be catalyzed by various acids.
The synthesis of this compound from the aforementioned precursors relies heavily on strategic functional group interconversions (FGIs). A key transformation is the introduction of the hydroxyl group at the C8 position. This is typically achieved through oxidation reactions. For example, the allylic oxidation of a pulegone derivative can introduce the required oxygen functionality.
Another critical FGI is the conversion of an alkene, present in precursors like pulegone and isopulegol, into a diol, which can then be selectively oxidized to the desired α-hydroxy ketone. This can be achieved through various methods, including epoxidation followed by ring-opening or dihydroxylation reactions. The enol form of a ketone can also be directly oxidized to an α-hydroxy ketone using potent oxidizing agents like dimethyldioxirane. colab.ws
Catalytic Transformations in this compound Synthesis
Catalytic methods offer efficient and selective routes for the synthesis of this compound and its stereoisomers. These methods often reduce the number of synthetic steps and can provide high levels of stereocontrol.
Hydrogenation is a key catalytic transformation in the synthesis of p-menthane derivatives. While the direct synthesis of this compound via hydrogenation is not typical, the hydrogenation of its precursor, pulegone, is a well-studied process. The catalytic hydrogenation of pulegone over various metal catalysts, such as platinum and palladium, leads to the reduction of the carbon-carbon double bond to yield menthone and isomenthone. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For example, SiO₂-supported platinum catalysts have been shown to be effective for the conversion of pulegone to a mixture of menthone and isomenthone. researchgate.net
| Catalyst | Precursor | Product(s) | Conversion (%) | Selectivity (%) |
| Pt/SiO₂ | (+)-Pulegone | (-)-Menthone (B42992), (+)-Isomenthone | 100 | 58 (total for both) |
| PtSn-BM/SiO₂ | (+)-Pulegone | Menthols | 100 | High for menthols |
| PtSn-OM/SiO₂ | (+)-Pulegone | Menthols | 100 | High for menthols |
This table presents illustrative data on the hydrogenation of pulegone, a precursor to this compound.
Dehydrogenation methodologies, while less common in this specific synthesis, could be employed to introduce unsaturation, potentially creating a substrate for subsequent stereoselective functionalization.
Stereoselective catalysis is crucial for the synthesis of specific stereoisomers of this compound. The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand to direct the dihydroxylation to one face of the double bond. wikipedia.orgnih.gov
In the context of synthesizing a specific stereoisomer of this compound, a precursor containing a double bond, such as p-menth-1-en-3-one, could be subjected to Sharpless Asymmetric Dihydroxylation. This would introduce two hydroxyl groups with a specific stereochemistry. Subsequent selective oxidation of the secondary alcohol would then yield the desired chiral α-hydroxy ketone. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the diol is formed. organic-chemistry.orgchem-station.com
Transition-metal catalyzed cyclization reactions are a cornerstone of modern organic synthesis for constructing cyclic frameworks. researchgate.netpurdue.edu While the p-menthane ring is often pre-formed in the natural product precursors used for this compound synthesis, metal-catalyzed reactions can be envisioned for constructing the carbocyclic skeleton from acyclic precursors. For instance, intramolecular Heck reactions or ene reactions catalyzed by metals like palladium or nickel could be employed to form the six-membered ring of the p-menthane system.
Furthermore, metal-catalyzed rearrangements could be used to functionalize the p-menthane skeleton. For example, a titanium-catalyzed stereoselective cyclization initiated by the opening of an epoxide has been used in the total synthesis of other complex terpenoids and represents a strategy that could be adapted for the synthesis of functionalized p-menthanes. nih.gov
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of chemical catalysis with the high selectivity of biological catalysts (enzymes) to produce complex molecules with high purity. springernature.com This approach is particularly valuable for creating chiral compounds like the stereoisomers of this compound. The use of enzymes can facilitate highly specific reactions, such as hydroxylation, at positions that are challenging to functionalize through traditional chemical methods alone. nih.govepa.gov
The synthesis of hydroxylated p-menthane derivatives often begins with readily available monoterpene precursors such as limonene (B3431351) or menthone. mdpi.comnih.gov Enzymes, particularly from the cytochrome P450 monooxygenase (CYP) family, are adept at catalyzing the regioselective and stereoselective hydroxylation of these substrates. researchgate.netasm.org For instance, limonene-3-hydroxylase (L3H) has been identified in fungi like Aureobasidium pullulans and Hormonema carpetanum and has been shown to specifically hydroxylate limonene at the C-3 position, a key step in the potential pathway towards related p-menthane structures. asm.orgnih.gov
Biotransformation using whole microbial cells (e.g., bacteria, fungi, yeasts) is a common strategy. mdpi.com These microorganisms provide the necessary enzymatic machinery and cofactors in a natural cellular environment. For example, fungi of the genus Corynespora cassiicola have been used to transform α-terpinene into various hydroxylated derivatives, demonstrating the capability of microorganisms to produce complex p-menthane structures. mdpi.com Similarly, specific yeast strains can perform stereoselective reductions of carbonyl groups in menthone molecules. mdpi.com
A hypothetical chemoenzymatic route to this compound could involve:
Enzymatic Hydroxylation: A precursor like p-menthan-3-one (menthone) could be hydroxylated at the C-8 position using a specific hydroxylase enzyme, potentially sourced from a microorganism or engineered for the desired activity.
Chemical Steps: Subsequent chemical modifications or purifications might be necessary to yield the final product.
The power of this approach lies in the enzyme's ability to precisely control the stereochemistry at the newly formed chiral center, which is often difficult and costly to achieve with conventional chemical synthesis. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency of chemoenzymatic processes, careful optimization of various reaction parameters is essential. Key factors include temperature, pressure, catalyst systems, and solvents.
Temperature and pressure are critical physical parameters that significantly influence enzyme activity and stability. nih.gov
Temperature: The rate of enzyme-catalyzed reactions generally increases with temperature up to an optimal point. taylorfrancis.com Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. taylorfrancis.com For example, the turnover number (kcat) for the catalytic domain of human MT1-MMP increases up to 20-fold when the temperature is raised from 10°C to 37°C. nih.gov However, finding the precise optimal temperature is crucial, as even slight conformational changes can alter activity. nih.gov
Pressure: High hydrostatic pressure (HHP) is an increasingly studied parameter for modulating enzyme reactions. nih.gov The effect of pressure is enzyme-dependent; it can either increase or decrease the reaction rate. For some enzymes, an increase in pressure can lead to a significant acceleration of the reaction. For instance, at 20°C, increasing pressure up to 100 MPa can cause a 15-fold increase in the reaction rate for certain enzymes. nih.gov In other cases, pressure can decrease enzymatic activity until complete inactivation occurs, as seen with MT1-MMP, which loses 86% of its activity at 2 kbar and 25°C. nih.gov The combination of pressure and temperature can also offer protective effects; an enzyme that would normally be inactivated at a high temperature (e.g., 60°C) might remain stable under elevated pressure. nih.govtandfonline.com
The table below illustrates the general effects these parameters can have on enzymatic reaction kinetics.
| Parameter | Effect on Reaction Rate | General Observation |
| Temperature | Increases up to an optimum, then decreases sharply. | Each enzyme has a characteristic optimal temperature for maximum activity. taylorfrancis.com |
| Pressure | Can increase or decrease activity depending on the enzyme. | High pressure can enhance reaction rates or lead to enzyme inactivation. nih.govnih.gov |
| Combined P & T | Can be synergistic, leading to higher rates or stability. | Elevated pressure can sometimes protect enzymes from thermal denaturation. nih.gov |
In a chemoenzymatic system, both the enzyme (biocatalyst) and any chemical catalysts must be optimized.
Co-catalyst Systems: Many enzymes, particularly oxidoreductases like P450 monooxygenases, require co-catalysts or cofactors (e.g., NAD(P)H) to function. Efficiently regenerating these expensive cofactors is a critical challenge in biocatalysis. Various cofactor recycling systems have been developed to address this, often using a second enzyme and a sacrificial substrate to regenerate the cofactor in situ. umich.edu In broader chemoenzymatic cascades, metal-based catalysts can be used alongside enzymes. For example, Co(II)-based catalysts have been employed for the isomerization of enals, a reaction type that could be part of a larger synthetic pathway. rsc.org The compatibility of the chemical catalyst with the enzyme and the reaction medium is paramount, as the chemical catalyst should not inhibit or denature the enzyme. springernature.com
The following table shows an example of how catalyst choice can impact product yield in a related p-menthane synthesis.
Table 3.4.2: Catalyst Performance in the Conversion of 1,8-Cineole to p-Cymene Data adapted from studies on related p-menthane conversions.
| Catalyst | Support | Initial p-Cymene Yield (%) | p-Cymene Yield after 5h (%) |
| Palladium (Pd) | Alumina (Al₂O₃) | 94.7 | 90.7 |
| Palladium (Pd) | Silica-Alumina (SiAl) | 95.3 | 87.3 |
| Palladium (Pd) | Silica (B1680970) (SiO₂) | Low (<20%) | Low (<20%) |
This data illustrates the critical role of the catalyst and its support in determining reaction efficiency and stability over time. escholarship.org
Solvent Effects: Enzymes have evolved to function in aqueous environments, but many organic substrates have low water solubility. Therefore, reactions are often carried out in two-phase systems or in the presence of organic co-solvents. The choice of solvent can influence enzyme activity, selectivity, and stability. Polar organic solvents can strip the essential water layer from an enzyme, leading to denaturation.
Green Chemistry: Green chemistry principles advocate for minimizing or eliminating the use of hazardous solvents. gaspublishers.com This has led to research into more sustainable alternatives. researchgate.nettext2fa.ir
Water: The most environmentally benign solvent, but often limited by the poor solubility of organic reactants. nih.gov
Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive alternative that can be used for certain reactions. nih.gov
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are non-volatile, which reduces air pollution, and can sometimes be recycled. nih.govgaspublishers.com
Solvent-Free Reactions: The ideal green reaction has no solvent at all. nih.gov Mechanochemistry or gas-phase reactions can sometimes achieve this. text2fa.ir
In the synthesis of p-menthane-3,8-diol (B45773) from citronellal, using water as an environmentally friendly solvent has been successfully demonstrated. rsc.org Greener processes are evaluated using metrics like the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), with lower numbers indicating a more sustainable process. scispace.com For example, a greener synthesis of p-menthane-3,8-diols reported an excellent E-factor of 0.68 and a PMI of 6. scispace.com
Derivatization and Analogue Synthesis of 8 Hydroxy P Menthan 3 One
Synthesis of Hydroxylated and Carbonylated p-Menthane (B155814) Analogues
The synthesis of hydroxylated and carbonylated analogues of 8-hydroxy-p-menthan-3-one can be achieved through modifications of its existing functional groups. For instance, the reduction of the ketone at the C-3 position can yield diol analogues, while oxidation of the cyclohexane (B81311) ring can introduce additional carbonyl or hydroxyl groups.
One common approach to obtaining hydroxylated p-menthane structures is through the cyclization of acyclic precursors like citronellal (B1669106). The acid-catalyzed cyclization of citronellal can produce p-menthane-3,8-diol (B45773) rsc.orgresearchgate.net. While this synthesis does not start from this compound, the reduction of the ketone in this compound would be a straightforward method to produce the corresponding p-menthane-3,8-diol. This reaction can be accomplished using various reducing agents, with the stereochemical outcome depending on the reagent and reaction conditions chosen.
| Reactant | Reagent | Product | Reference |
| (±)-Citronellal | Lignin-derived carbon acid catalysts | p-Menthane-3,8-diol | rsc.org |
| (+)-Pulegone | 1. Epoxidation 2. Reduction 3. Hydrolysis | p-Menthane-3,4,8-triols | cdnsciencepub.com |
| This compound | e.g., Sodium borohydride | p-Menthane-3,8-diol | Inferred |
Further hydroxylation of the p-menthane skeleton can be achieved through various methods, including microbial transformation. Biotransformation of related p-menthane monoterpenes, such as limonene (B3431351) and α-terpineol, by bacteria, fungi, and insects has been shown to yield a variety of hydroxylated derivatives, including diols and triols nih.govmdpi.com. These methods could potentially be applied to this compound to generate novel polyhydroxylated analogues.
The generation of new carbonylated p-menthane analogues from this compound is less direct. Standard oxidation of the tertiary alcohol at C-8 is not feasible without cleavage of the carbon-carbon bond. However, modifications to the p-menthane ring itself could introduce additional carbonyl functionalities.
Ester and Ether Formation Reactions
The tertiary hydroxyl group at the C-8 position of this compound is a prime site for ester and ether formation, allowing for the synthesis of a wide array of derivatives with modified polarity and steric bulk.
Esterification of the hydroxyl group can be readily achieved through acylation reactions. This can be accomplished by reacting this compound with acyl halides or acid anhydrides in the presence of a base. The choice of the acylating agent allows for the introduction of a diverse range of ester functionalities, from simple acetates to more complex long-chain or aromatic esters. These reactions are typically high-yielding and proceed under mild conditions. For example, the reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) would yield 8-acetoxy-p-menthan-3-one.
| Acylating Agent | Base | Product |
| Acetic anhydride | Pyridine | 8-Acetoxy-p-menthan-3-one |
| Benzoyl chloride | Triethylamine | 8-Benzoyloxy-p-menthan-3-one |
Ether derivatives of this compound can be synthesized via alkylation of the hydroxyl group. A common method for this transformation is the Williamson ether synthesis wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide youtube.comkhanacademy.orgyoutube.com. This SN2 reaction is most effective with primary alkyl halides to avoid competing elimination reactions masterorganicchemistry.com.
| Base | Alkyl Halide | Product |
| Sodium hydride | Methyl iodide | 8-Methoxy-p-menthan-3-one |
| Potassium hydride | Ethyl bromide | 8-Ethoxy-p-menthan-3-one |
Introduction of Other Functional Groups (e.g., thiols, amines, halogens)
The introduction of heteroatoms other than oxygen can lead to p-menthane analogues with significantly different chemical and physical properties.
The synthesis of thiol analogues of this compound can be envisioned through the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with a sulfur nucleophile. A related compound, p-mentha-8-thiol-3-one, has been synthesized from pulegone (B1678340) by reaction with hydrogen sulfide (B99878) in the presence of a base echemi.comchemicalbook.com. A similar approach could potentially be adapted for this compound, or by first converting the hydroxyl group to a halide.
Amine-containing p-menthane derivatives have been synthesized through various routes. For instance, the Mannich reaction with p-menthan-2-one has been used to produce amino ketones and amino alcohols nih.gov. Another method involves the Ritter reaction of terpenes like limonene and terpineol (B192494) with hydrogen cyanide and sulfuric acid to produce 1,8-diamino-p-menthane (B1222041) google.com. These methodologies suggest that the carbonyl group of this compound could be a target for reductive amination to introduce an amino group at the C-3 position.
The introduction of halogens can be accomplished by treating this compound with standard halogenating agents. For example, thionyl chloride or phosphorus tribromide could be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These halogenated derivatives can then serve as versatile intermediates for further synthetic transformations.
Chiral Pool Synthesis of this compound Derivatives
This compound, being a chiral molecule derived from natural sources, is a valuable component of the chiral pool nih.govescholarship.orgresearchgate.net. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from nature that can be used as starting materials for the synthesis of complex chiral molecules nih.gov. Terpenes, including p-menthane derivatives, are a significant part of this pool nih.gov.
The inherent chirality of this compound can be exploited to direct the stereochemistry of new chiral centers introduced during its derivatization. For example, the reduction of the ketone can lead to diastereomeric diols, with the ratio of the diastereomers being influenced by the existing stereocenters in the starting material and the choice of reducing agent.
Furthermore, derivatives of this compound could potentially be used as chiral auxiliaries wikipedia.org. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. The rigid bicyclic-like structure of the p-menthane skeleton, combined with its stereocenters, makes it a candidate for development into a chiral auxiliary for various asymmetric reactions.
Exploration of Novel p-Menthane Skeletal Rearrangements
The p-menthane skeleton, under certain reaction conditions, can undergo skeletal rearrangements to form different carbocyclic frameworks. These rearrangements are often catalyzed by acids and can lead to the formation of novel and complex molecular architectures nih.gov. For instance, the Ritter reaction of turpentine, which contains p-menthane precursors, has been shown to result in a skeletal rearrangement to form p-menthane diamides researchgate.net.
Derivatives of this compound could be subjected to conditions known to promote carbocation formation, such as treatment with strong acids, which could initiate skeletal rearrangements. The presence and position of the hydroxyl and ketone groups would be expected to influence the course of these rearrangements, potentially leading to pinacol-type rearrangements or other novel transformations. The study of such rearrangements could provide access to new classes of compounds with unique structures and biological activities.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information on the connectivity of atoms and their spatial relationships.
Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis
A complete analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra is the first step in structural determination.
¹H NMR Spectroscopy : The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features to be analyzed would include:
Chemical Shift (δ) : The position of a signal, indicating the electronic environment of the proton. Protons near electronegative atoms (like the oxygen in the hydroxyl and ketone groups) would be shifted downfield (higher ppm values).
Integration : The area under each signal, which is proportional to the number of protons it represents.
Multiplicity (Splitting) : The splitting of a signal into multiple peaks (e.g., doublet, triplet), which indicates the number of adjacent protons.
Coupling Constants (J) : The distance between the peaks in a split signal, which provides information about the dihedral angle between coupled protons and thus the conformation of the molecule.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. For 8-Hydroxy-p-menthan-3-one, one would expect to see distinct signals for the carbonyl carbon (C3), the carbon bearing the hydroxyl group (C8), the methyl groups, and the methylene (B1212753) and methine carbons of the cyclohexane (B81311) ring. The chemical shifts would be characteristic of each type of carbon.
Without experimental data, a representative data table cannot be generated.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would allow for the tracing of the proton-proton connectivity within the p-menthane (B155814) ring system.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are bonded. NOESY/ROESY data is essential for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the cyclohexane ring.
A detailed analysis of these 2D NMR correlations for this compound is not available in the searched literature.
Advanced NMR Pulse Sequences for Complex Structural Assignments
For molecules with complex and overlapping NMR spectra, advanced pulse sequences can be employed to simplify the spectra or extract specific information. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a particular spin system, while selective 1D-NOE experiments can provide more precise distance information for stereochemical analysis. The application of such specific advanced techniques to this compound has not been documented in the available resources.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C10H18O2, the calculated exact mass would be compared to the experimentally determined value from an HRMS instrument to confirm the formula. While the nominal molecular weight is 170.25, a specific experimental HRMS value from a peer-reviewed source could not be located.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Mixture Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Isomer Differentiation : Different stereoisomers of this compound may be separable by GC using a suitable chiral column. The retention time (the time it takes for a compound to pass through the column) would be characteristic for each isomer. The mass spectrum of each separated isomer would then be recorded. While the mass spectra of stereoisomers are often very similar, slight differences in fragmentation patterns can sometimes be observed.
Mixture Analysis : GC-MS is an excellent technique for analyzing complex mixtures. It can be used to identify the presence of this compound in natural extracts or synthetic reaction mixtures, separating it from other components before detection by the mass spectrometer.
Although the NIST WebBook indicates that Gas Chromatography data is available for this compound, the specific chromatograms and mass spectra were not accessible in the conducted searches.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS can provide valuable insights into its molecular structure by elucidating its fragmentation pathways under specific ionization conditions, most commonly electron ionization (EI).
The fragmentation of cyclic ketones, such as p-menthane derivatives, in mass spectrometry is a complex process that can involve various rearrangement reactions. For this compound, with a molecular weight of 170.25 g/mol , the fragmentation process would begin with the formation of a molecular ion (M+•) upon electron ionization. This initial ion is often unstable and undergoes subsequent fragmentation to produce a series of smaller, more stable ions.
One of the primary fragmentation pathways for ketones involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. In the case of this compound, this could lead to the loss of an isopropyl group or a methyl group from the C4 position, resulting in characteristic fragment ions. Another common fragmentation mechanism is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-bond.
The presence of the hydroxyl group at the C8 position introduces additional fragmentation possibilities. Dehydration, the loss of a water molecule (H₂O), is a common fragmentation pathway for alcohols and can be expected to be a significant process for this compound. This would result in a prominent peak at m/z 152 (M-18).
A plausible fragmentation pathway for this compound under electron ionization is outlined below:
Molecular Ion Formation : The initial step is the formation of the molecular ion at m/z 170.
Loss of Water : The molecular ion can undergo dehydration to form an ion at m/z 152.
Loss of a Methyl Group : Cleavage of a methyl group from the isopropyl moiety at C8 would lead to an ion at m/z 155.
Loss of an Isopropyl Group : α-cleavage could result in the loss of the entire isopropyl group, yielding a fragment at m/z 127.
Ring Cleavage : Complex rearrangements and cleavage of the cyclohexanone (B45756) ring can lead to a variety of smaller fragment ions.
A detailed analysis of the MS/MS spectrum would involve isolating a specific parent ion (e.g., the molecular ion at m/z 170 or the dehydrated ion at m/z 152) and then inducing its fragmentation to observe the resulting daughter ions. By carefully analyzing the masses of these daughter ions, a comprehensive fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment | Possible Origin |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion (M⁺•) |
| 155 | [C₉H₁₅O₂]⁺ | Loss of CH₃ |
| 152 | [C₁₀H₁₆O]⁺• | Loss of H₂O (Dehydration) |
| 127 | [C₇H₁₁O₂]⁺ | Loss of C₃H₇ (Isopropyl group) |
| 112 | [C₇H₁₂O]⁺• | Further fragmentation after dehydration |
| 83 | [C₅H₇O]⁺ | Ring cleavage products |
| 69 | [C₅H₉]⁺ | Ring cleavage products |
| 55 | [C₄H₇]⁺ | Ring cleavage products |
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group (-OH), the carbonyl group (C=O) of the ketone, and the various C-H and C-C bonds of its p-menthane skeleton.
The most prominent and diagnostic peaks in the IR spectrum of this compound are expected in the following regions:
O-H Stretching : A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The exact position and shape of this band can provide information about the extent of hydrogen bonding.
C-H Stretching : Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexanone ring and the isopropyl group will appear in the 2850-3000 cm⁻¹ region.
C=O Stretching : A strong and sharp absorption peak characteristic of a saturated cyclic ketone is expected in the range of 1705-1725 cm⁻¹. The precise frequency can be influenced by the ring strain and the presence of nearby substituents. For a cyclohexanone ring, this peak is typically observed around 1715 cm⁻¹.
C-O Stretching : The stretching vibration of the tertiary C-O bond of the hydroxyl group will give rise to a moderate to strong absorption in the 1100-1200 cm⁻¹ region.
C-H Bending : Bending vibrations of the methyl and methylene groups will produce characteristic peaks in the 1350-1470 cm⁻¹ region.
The analysis of the fingerprint region (below 1500 cm⁻¹) can be complex due to the presence of numerous overlapping C-C and C-O stretching and C-H bending vibrations. However, this region provides a unique "fingerprint" for the molecule, which can be used for identification by comparison with a reference spectrum.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Strong, Broad | O-H Stretch (intermolecular H-bonding) |
| 2960-2850 | Strong | C-H Stretch (alkane) |
| ~1715 | Strong, Sharp | C=O Stretch (saturated ketone) |
| ~1465 | Medium | CH₂ Scissoring |
| ~1375 | Medium | CH₃ Bending |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can unambiguously establish both the relative and absolute configuration of chiral centers. For a molecule like this compound, which contains multiple stereocenters, X-ray crystallography would provide precise information about the spatial orientation of the methyl, isopropyl, and hydroxyl groups on the cyclohexanone ring.
To perform X-ray crystallography, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the electrons in the crystal is collected on a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
The determination of the absolute configuration requires the presence of a "heavy" atom in the molecule or the use of anomalous dispersion effects. For this compound, which is composed of carbon, hydrogen, and oxygen, the anomalous scattering is weak. Therefore, to determine the absolute configuration, it might be necessary to prepare a derivative of the molecule containing a heavier atom (e.g., a bromine or a heavy metal). Alternatively, high-quality diffraction data and careful analysis of Bijvoet pairs can sometimes allow for the determination of the absolute configuration of light-atom molecules.
A successful crystallographic analysis of this compound would yield a detailed structural model, including precise bond lengths, bond angles, and torsion angles. This information would definitively establish the chair or boat conformation of the cyclohexanone ring and the axial or equatorial positions of the substituents.
As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).
Chiroptical Methods
Chiroptical methods are spectroscopic techniques that provide information about the stereochemistry of chiral molecules by measuring their differential interaction with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules, particularly those containing a chromophore in a chiral environment. The ketone carbonyl group in this compound serves as a chromophore that exhibits a weak n → π* electronic transition around 280-300 nm. The interaction of this chromophore with the chiral centers of the molecule leads to a measurable ORD and CD signal.
The sign and magnitude of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, are highly sensitive to the stereochemistry of the molecule. For substituted cyclohexanones, the Octant Rule is an empirical rule that can be used to predict the sign of the Cotton effect based on the spatial arrangement of the substituents relative to the carbonyl group. pharmatutor.org
The Octant Rule divides the space around the carbonyl group into eight octants using three perpendicular planes. Substituents located in these octants make either a positive or negative contribution to the Cotton effect. By analyzing the contributions of the methyl and hydroxyisopropyl groups in the specific chair conformation of a given stereoisomer of this compound, a prediction of the sign of the Cotton effect can be made. This prediction can then be compared with the experimentally measured ORD or CD spectrum to assign the absolute configuration. stackexchange.com
Computational Assisted Structure Elucidation
Computational chemistry plays an increasingly vital role in the structural elucidation of organic molecules by complementing experimental data and providing deeper insights into molecular properties.
Integration of Spectroscopic Data with Expert Systems and Algorithms
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that can predict the structure of an unknown compound from its spectroscopic data. These expert systems utilize large databases of known compounds and their spectral properties, along with complex algorithms, to generate and rank possible structures that are consistent with the experimental data.
For this compound, a CASE system would take as input its molecular formula (C₁₀H₁₈O₂), and its 1D and 2D NMR, MS, and IR spectra. The system would then generate all possible isomers consistent with the molecular formula and predict the spectra for each candidate structure. These predicted spectra are then compared with the experimental data, and the structures are ranked based on the goodness of fit.
Furthermore, Density Functional Theory (DFT) calculations can be employed to predict various spectroscopic parameters with high accuracy. For instance, DFT can be used to calculate the NMR chemical shifts and coupling constants for different possible stereoisomers of this compound. By comparing these calculated values with the experimental NMR data, the most likely stereoisomer can be identified.
Similarly, DFT calculations can be used to model the fragmentation pathways in mass spectrometry and to predict the vibrational frequencies in the IR spectrum. The integration of these computational predictions with the experimental data provides a powerful and robust approach to the structural elucidation of complex natural products like this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Menthone |
Stereochemical Investigations of 8 Hydroxy P Menthan 3 One
Analysis of Chiral Centers and Diastereomers
8-Hydroxy-p-menthan-3-one, known systematically as 5-methyl-2-(2-hydroxypropan-2-yl)cyclohexan-1-one, possesses two chiral centers within its cyclohexane (B81311) ring. These stereogenic centers are located at the carbon atoms bearing the methyl group (C5) and the 2-hydroxypropan-2-yl group (C2). The presence of two distinct chiral centers means that the molecule can exist as a total of four possible stereoisomers (2^2 = 4). nih.govechemi.com These stereoisomers consist of two pairs of enantiomers.
The relationship between these pairs of enantiomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. In the context of substituted cyclohexanes like this compound, this relationship is often described using cis and trans nomenclature, which denotes the relative orientation of the substituents on the ring.
Trans Isomers : The diastereomers where the methyl and 2-hydroxypropan-2-yl groups are on opposite sides of the cyclohexane ring. This corresponds to the parent structure known as menthone. echemi.com
Cis Isomers : The diastereomers where the methyl and 2-hydroxypropan-2-yl groups are on the same side of the ring. This corresponds to the parent structure known as isomenthone. echemi.com
Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images, known as enantiomers (e.g., (2S,5R) and (2R,5S) for the trans configuration).
| Diastereomer | Relative Configuration | Enantiomeric Pair |
|---|---|---|
| trans (Menthone-like) | Substituents on opposite sides of the ring | (2S,5R) and (2R,5S) |
| cis (Isomenthone-like) | Substituents on the same side of the ring | (2S,5S) and (2R,5R) |
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring of this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations can interconvert via a process known as a ring flip, during which axial substituents become equatorial and vice versa.
The stability of a given chair conformation is largely determined by the steric interactions of its substituents. Bulky substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, an unfavorable interaction known as a 1,3-diaxial interaction.
For this compound, the conformational equilibrium is dictated by the energetic preferences of the C5-methyl group and the C2-(2-hydroxypropan-2-yl) group.
Methyl Group : This group has a moderate preference for the equatorial position.
2-Hydroxypropan-2-yl Group : This is a significantly bulkier group than methyl and thus has a much stronger preference for the equatorial position to minimize steric strain.
In the trans diastereomer, a conformation where both the large 2-hydroxypropan-2-yl group and the methyl group occupy equatorial positions is possible and highly favored. This diequatorial conformation is significantly more stable than the diaxial conformation that would result after a ring flip. For the cis diastereomer, one substituent must be axial while the other is equatorial. Given the larger size of the 2-hydroxypropan-2-yl group, the most stable conformation will be the one where it occupies the equatorial position, forcing the methyl group into the less favorable axial position.
| Substituent Group | Relative Bulk | Equatorial Preference |
|---|---|---|
| -CH₃ (Methyl) | Moderate | Strong |
| -C(CH₃)₂OH (2-hydroxypropan-2-yl) | High | Very Strong |
A key structural feature of this compound is the presence of both a hydroxyl group (-OH) as a hydrogen bond donor and a carbonyl group (C=O) as a hydrogen bond acceptor. This allows for the potential formation of an intramolecular hydrogen bond. unito.it Such a bond can significantly influence and stabilize a specific conformation.
Enantiomeric Resolution and Purity Determination Methods
The separation of enantiomers and the determination of enantiomeric excess (ee) are fundamental in stereochemical analysis. Since enantiomers have identical physical properties in an achiral environment, specialized chiral methods are required for their separation and quantification.
Chiral chromatography is the most widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.
Chiral Gas Chromatography (GC) : For volatile compounds like terpenoid ketones, chiral GC is a powerful tool. Capillary columns with stationary phases based on derivatized cyclodextrins are particularly effective. nih.gov Cyclodextrins are chiral, cone-shaped molecules that can include one of the enantiomers more favorably than the other, leading to separation based on the differential stability of the transient diastereomeric host-guest complexes.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC offers a wide variety of CSPs for the separation of numerous compound classes, including ketones. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most versatile and are frequently used for resolving terpenoid enantiomers. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral stationary phase.
An alternative or complementary approach to direct chiral chromatography is to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical methods like conventional GC, HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
For a ketone like this compound, derivatization would typically involve a reaction at the carbonyl group or the hydroxyl group. A common strategy involves:
Reaction of the enantiomeric mixture with a single, enantiomerically pure chiral reagent. For the hydroxyl group, an example would be reacting it with an enantiopure chiral acid chloride (e.g., naproxen acyl chloride) to form diastereomeric esters. nih.gov
The resulting mixture of diastereomers can then be analyzed. The relative peak areas in a chromatogram (GC or HPLC) or the relative signal integrals in an NMR spectrum correspond directly to the original enantiomeric ratio.
This method is highly effective for determining enantiomeric excess and can also be used for the preparative separation of enantiomers after the derivatization step.
Stereochemical Control in Synthetic Pathways
The synthesis of this compound, a molecule with three stereocenters at the C1, C4, and C8 positions, presents a significant challenge in stereochemical control. The spatial arrangement of the methyl group at C1, the isopropyl group at C4, and the hydroxyisopropyl group at C8 dictates the diastereomeric outcome of the synthesis. Control over the relative and absolute stereochemistry is crucial for obtaining specific isomers with desired properties. Synthetic strategies often rely on the inherent stereochemistry of readily available chiral starting materials, such as pulegone (B1678340), and the diastereoselective control of key reaction steps.
A prevalent and effective strategy for the synthesis of this compound involves the epoxidation of pulegone, followed by the regioselective and stereoselective ring-opening of the resulting epoxide. Pulegone, a naturally occurring monoterpene, possesses established stereochemistry at the C1 and C4 positions, which can be leveraged to influence the stereochemical outcome of subsequent transformations.
The epoxidation of the endocyclic double bond of pulegone is a critical step that introduces a new stereocenter at the C8 position. The facial selectivity of this reaction is directed by the existing stereocenters. The steric hindrance imposed by the axial methyl group at the C1 position generally directs the epoxidizing agent to the less hindered face of the double bond. This substrate-controlled epoxidation leads to the formation of a specific diastereomer of the pulegone epoxide. The choice of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, can influence the diastereomeric ratio of the resulting epoxides. For instance, the use of peracetic acid has been shown to lead to the stereoselective formation of one diastereomer in high yield.
The subsequent step, the nucleophilic ring-opening of the epoxide, is instrumental in introducing the hydroxyl functionality at the C8 position. This reaction typically proceeds via an SN2 mechanism, which involves an inversion of configuration at the site of nucleophilic attack. The regioselectivity of the ring-opening is also a key consideration. Attack of the nucleophile at the less sterically hindered carbon of the epoxide is generally favored. In the case of pulegone epoxide, the nucleophile preferentially attacks the C8 position.
The stereochemical outcome of the epoxide ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions. The use of different nucleophiles can lead to the formation of different diastereomers of this compound. For example, acidic hydrolysis of the epoxide can lead to the formation of a diol, which can then be selectively oxidized to the desired keto-alcohol. The stereochemistry of the resulting hydroxyl group at C8 is determined by the trajectory of the incoming water molecule during the hydrolysis.
An alternative approach to control the stereochemistry at the C8 position involves the 1,4-conjugate addition of organometallic reagents to pulegone. This strategy establishes the carbon skeleton and the stereocenter at C8 in a single step. The diastereoselectivity of this addition is influenced by the steric and electronic properties of both the pulegone substrate and the organometallic reagent. For example, the conjugate addition of organotin lithium reagents to (R)-(+)-pulegone has been shown to produce mixtures of two adducts with satisfactory diastereomeric excesses. The newly formed stereocenter at C8 is then available for the introduction of the hydroxyl group with a defined stereochemistry.
Chemical Reactivity and Transformation Mechanisms
Reactions of the Ketone Moiety
The ketone group at the C3 position of the p-menthane (B155814) ring is a primary site for nucleophilic attack and enolization, leading to a variety of chemical transformations.
Reduction to Alcohols (Diastereoselective and Enantioselective Reductions)
The reduction of the ketone in 8-Hydroxy-p-menthan-3-one yields the corresponding 1,8-p-menthanediol. This transformation can be achieved with various reducing agents, and the stereochemical outcome is of significant interest. The presence of the existing stereocenters at C1 and C4, as well as the bulky hydroxyisopropyl group at C2, influences the facial selectivity of the hydride attack on the carbonyl carbon.
Diastereoselective Reductions: Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. The approach of the hydride can occur from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to two possible diastereomeric alcohols. The stereochemical course is dictated by steric hindrance. Attack from the less hindered face is generally favored, leading to a mixture of diastereomers where one is typically predominant. For instance, in related p-menthan-3-ones, reduction often favors the formation of the alcohol where the new hydroxyl group is equatorial.
Enantioselective Reductions: For the synthesis of specific stereoisomers, enantioselective reducing agents are employed. wikipedia.org Catalytic systems, such as those based on chiral oxazaborolidines (CBS reduction) or transition metals with chiral ligands (e.g., Ruthenium-BINAP), can achieve high levels of enantioselectivity. nih.gov These catalysts create a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl preferentially. wikipedia.orgnih.gov This methodology is crucial for producing optically pure diols, which are valuable intermediates in synthesis. Chiral cyclic 3-hydroxy ketones are important building blocks in the synthesis of natural products and bioactive compounds. acs.org
| Reagent/Catalyst | Reaction Type | Expected Major Product(s) | Key Features |
|---|---|---|---|
| NaBH₄ or LiAlH₄ | Diastereoselective Reduction | Mixture of diastereomeric 1,8-p-menthanediols | Product ratio depends on steric hindrance. |
| CBS Catalyst with BH₃ | Enantioselective Reduction | A single enantiomer of a specific diastereomeric 1,8-p-menthanediol | High enantiomeric excess (ee) is achievable. |
| Ru-BINAP with H₂ | Enantioselective Hydrogenation | A single enantiomer of a specific diastereomeric 1,8-p-menthanediol | Often used for ketones with chelating groups. |
Enolization and Tautomerism Studies
Like other ketones with α-hydrogens, this compound can undergo keto-enol tautomerism. This process involves the migration of a proton from an α-carbon to the carbonyl oxygen, forming an enol. oregonstate.edu This equilibrium can be catalyzed by either acid or base. youtube.com
The structure of this compound allows for the formation of two different enol tautomers, as there are α-hydrogens at both the C2 and C4 positions.
Formation of the Δ²-enol: Deprotonation at C2 would lead to an enol with a double bond between C2 and C3.
Formation of the Δ³-enol: Deprotonation at C4 would result in an enol with a double bond between C3 and C4.
The relative stability of these two enols, and thus their proportion at equilibrium, is influenced by the substitution pattern of the double bond. Generally, the more substituted alkene is the thermodynamically more stable product (Zaitsev's rule). In this case, the Δ²-enol would be tetrasubstituted, while the Δ³-enol would be trisubstituted. Therefore, the Δ²-enol is expected to be the more stable and predominant enol tautomer. For simple carbonyl compounds, the keto form is usually significantly more stable and favored at equilibrium. libretexts.org
The enolization process is significant as the enol or the corresponding enolate is a key reactive intermediate in many reactions. libretexts.org
Reactions at the α-Carbons (e.g., alkylation, halogenation)
The α-carbons of this compound are nucleophilic in their enol or enolate form and can react with various electrophiles.
Alkylation: α-Alkylation involves the reaction of the enolate of this compound with an alkyl halide. The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The choice of base and reaction conditions can influence which α-carbon is deprotonated, allowing for regioselective alkylation. Using alcohols as alkylating agents in the presence of a transition metal catalyst is a greener alternative to traditional methods that use alkyl halides. mdpi.com
Halogenation: α-Halogenation can occur under acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through the enol intermediate. libretexts.org The rate of halogenation is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org This reaction can be used to introduce a halogen (Cl, Br, or I) at the α-position. fiveable.me The resulting α-haloketones are versatile synthetic intermediates. google.com For instance, they can undergo dehydrohalogenation to form α,β-unsaturated ketones. libretexts.org
| Reaction | Reagents | Intermediate | Expected Product |
|---|---|---|---|
| Alkylation | 1. LDA 2. R-X (e.g., CH₃I) | Enolate | 2-Alkyl-8-hydroxy-p-menthan-3-one or 4-Alkyl-8-hydroxy-p-menthan-3-one |
| Acid-Catalyzed Halogenation | Br₂, CH₃COOH | Enol | 2-Bromo-8-hydroxy-p-menthan-3-one |
Reactions of the Tertiary Hydroxyl Group
The tertiary hydroxyl group at C8 is less reactive than a primary or secondary alcohol in some respects but can undergo specific transformations, primarily elimination and potentially oxidation under harsh conditions.
Dehydration Pathways and Product Analysis
The tertiary alcohol of this compound can be eliminated through dehydration, typically under acidic conditions. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. This carbocation can then be quenched by the loss of a proton from an adjacent carbon to form an alkene.
Two main dehydration products are possible, depending on which proton is removed:
Pulegone (B1678340): Loss of a proton from the methyl group attached to the isopropyl side chain would lead to the formation of pulegone, an α,β-unsaturated ketone.
Isopulegone: Loss of a proton from the other methyl group of the isopropyl side chain would result in the formation of isopulegone.
The formation of the conjugated system in pulegone makes it the thermodynamically more stable product, and it is often the major product of this reaction. The dehydration of a related β-hydroxyketone has been shown to proceed through an enolized intermediate. nih.gov
Oxidation Reactions
Tertiary alcohols are generally resistant to oxidation under standard conditions. chadsprep.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. libretexts.org Reagents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC), which readily oxidize primary and secondary alcohols, will not oxidize the tertiary hydroxyl group of this compound. chadsprep.comlibretexts.org
Oxidation of this tertiary alcohol would require harsh conditions that lead to the cleavage of carbon-carbon bonds, which is not a synthetically useful transformation. Therefore, for practical purposes, the tertiary hydroxyl group is considered non-oxidizable.
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound and its derivatives makes it a candidate for several intramolecular cyclization and skeletal rearrangement reactions.
The classic Pinacol rearrangement involves the acid-catalyzed transformation of a 1,2-diol (vicinal diol) into a ketone or aldehyde through a 1,2-migration. stackexchange.comwikipedia.org For this reaction to occur with a derivative of this compound, the C3-ketone must first be reduced to a hydroxyl group, forming a p-menthane-3,8-diol (B45773).
The mechanism proceeds via protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. wikipedia.orgchemistrysteps.com The stability of this intermediate carbocation is a key factor in determining the reaction pathway. In the case of p-menthane-3,8-diol, protonation can occur at either the C3 or C8 hydroxyl group.
Protonation at C8-OH: Loss of water from the tertiary C8 position would generate a stable tertiary carbocation.
Protonation at C3-OH: Loss of water from the secondary C3 position would yield a less stable secondary carbocation.
Therefore, the reaction is expected to proceed through the more stable tertiary carbocation at C8. The subsequent step is the migration of a group from the adjacent carbon (C4) to the carbocation center. This migration is driven by the formation of a highly stable, resonance-stabilized oxonium ion. chemistrysteps.com In cyclic systems, the stereochemistry of the diol is crucial, with groups positioned trans to the leaving group exhibiting a higher propensity for migration. wikipedia.org
The migratory aptitude generally follows the order: aryl > hydride > tertiary alkyl > secondary alkyl > primary alkyl. stackexchange.comwikipedia.org In the context of the p-menthane-3,8-diol rearrangement, this could involve a ring contraction (migration of the C3-C4 bond) or migration of the hydrogen atom from C4.
| Step | Description | Key Intermediates | Predicted Major Product |
|---|---|---|---|
| 1. Protonation | Acid-catalyzed protonation of the tertiary hydroxyl group at C8. | Oxonium ion at C8. | Spirocyclic ketone resulting from ring contraction or a bicyclic ketone. The exact product depends on the migratory aptitude of the ring residue versus other substituents. |
| 2. Carbocation Formation | Loss of a water molecule to form a stable tertiary carbocation at C8. | Tertiary carbocation at the C8 position. | |
| 3. 1,2-Shift (Rearrangement) | Migration of a group (e.g., the C3-C4 bond) from the adjacent carbon to the carbocation center, leading to ring contraction and formation of a resonance-stabilized protonated ketone. | Resonance-stabilized oxonium ion. |
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes using a phosphonium ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The ketone at the C3 position of this compound can readily undergo this reaction. The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 8-hydroxy-3-methylene-p-menthane. The reactivity of the ketone can be influenced by steric hindrance around the carbonyl group. Studies on the related compound, menthone lactol, have demonstrated successful olefination using various alkylidenetriphenylphosphoranes. researchgate.net
Ring Contractions: Ring contraction of the six-membered cyclohexane ring to a five-membered cyclopentane ring is a possible transformation under certain conditions, most notably through a Favorskii rearrangement. wikipedia.orgddugu.ac.inadichemistry.com This reaction requires the formation of an α-halo ketone derivative of this compound (e.g., 2-chloro-8-hydroxy-p-menthan-3-one or 4-chloro-8-hydroxy-p-menthan-3-one). Upon treatment with a base (like an alkoxide), an enolate is formed, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com The subsequent nucleophilic attack of the base on the cyclopropanone carbonyl group leads to the cleavage of the ring and, after protonation, yields a cyclopentane carboxylic acid derivative. wikipedia.orgddugu.ac.in
The presence of both a hydroxyl group and a ketone within the same molecule allows for the possibility of intramolecular cyclization to form bicyclic ethers or epoxides. The formation of a simple ether linkage between C3 and C8 would be sterically challenging. However, the formation of an epoxide is a plausible transformation.
One potential pathway involves the conversion of the C8-hydroxyl group into a better leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base would generate an enolate at the C2 or C4 position, which could then act as an intramolecular nucleophile, displacing the leaving group at C8. However, this would lead to a large, strained ring system.
A more common route to epoxide formation involves the creation of a halohydrin. For example, if the ketone at C3 were converted to an alkene (via a Wittig reaction) and then treated with a halogen and water, a halohydrin could be formed. Subsequent treatment with a base would lead to an intramolecular Sₙ2 reaction, forming an epoxide. Alternatively, direct epoxidation of a double bond formed via dehydration of the C8-alcohol could also be achieved. Intramolecular epoxide-opening cyclizations are also well-documented, particularly in the synthesis of complex polyether natural products, highlighting the reactivity of epoxides in the presence of internal nucleophiles like hydroxyl groups. researchgate.netacademie-sciences.fr
Acid- and Base-Catalyzed Transformations
The reactivity of this compound is significantly influenced by pH due to the presence of both acidic protons (alpha to the ketone) and basic sites (the lone pairs on the oxygen atoms).
Acid-Catalyzed Transformations: Under acidic conditions, two main transformations are anticipated:
Dehydration: The tertiary alcohol at C8 can be protonated by an acid, forming a good leaving group (water). Subsequent elimination of water would generate a stable tertiary carbocation at C8. This carbocation can then lose a proton from an adjacent carbon (C4, C9, or C10) to form an alkene. The most likely product would be the thermodynamically stable tetrasubstituted alkene, p-menth-8-en-3-one.
Enolization: The ketone at C3 can be protonated, which activates the α-carbons (C2 and C4) towards deprotonation, leading to the formation of an enol. This enol intermediate is crucial for reactions such as α-halogenation and aldol condensations. masterorganicchemistry.com
Base-Catalyzed Transformations: In the presence of a base, the most reactive sites are the α-hydrogens at C2 and C4.
Enolate Formation and Epimerization: Deprotonation at C4 leads to the formation of an enolate. If this enolate is re-protonated, it can lead to epimerization at the C4 position, potentially converting one diastereomer into another. This is a well-known process for the related compound menthone, which isomerizes to the more stable isomenthone under both acidic and basic conditions via an enol or enolate intermediate. researchgate.nettandfonline.com
Kinetic vs. Thermodynamic Enolates: The regioselectivity of enolate formation can be controlled. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially abstract the less-hindered proton at C2, forming the kinetic enolate. Conversely, a weaker base under equilibrium conditions will favor the formation of the more substituted and thermodynamically more stable enolate at C4. masterorganicchemistry.com These different enolates can then be trapped with various electrophiles to achieve regioselective functionalization.
| Condition | Reactive Site | Primary Transformation | Potential Product(s) |
|---|---|---|---|
| Acidic (e.g., H₂SO₄) | C8-OH | Dehydration | p-Menth-8-en-3-one |
| Acidic (e.g., H₃O⁺) | C3=O, C2-H, C4-H | Enolization | Enol intermediate |
| Basic (e.g., NaOEt) | C4-H | Thermodynamic Enolate Formation / Epimerization | Thermodynamic enolate; Isomerized diastereomer |
| Basic (e.g., LDA) | C2-H | Kinetic Enolate Formation | Kinetic enolate |
Reaction Kinetics and Mechanistic Studies
Mechanistic Considerations: The mechanism of the Pinacol rearrangement has been a subject of theoretical and experimental investigation. While often depicted as a stepwise process involving a distinct carbocation intermediate, computational studies suggest that in some cases, particularly in aprotic solvents, the reaction may proceed through a concerted mechanism where the migration and elimination of water occur simultaneously. sci-hub.semasterorganicchemistry.com The stereochemical outcome of rearrangements in cyclic diols often provides evidence for a concerted or tightly associated ion-pair mechanism, as the stereochemistry is often retained. wikipedia.org
Kinetic Studies of Analogous Reactions: Kinetic studies on the oxidation of menthol (B31143) to menthone have been performed to optimize reaction conditions and understand the mechanism. emerginginvestigators.orgijraset.com For example, the oxidation using permanganate was found to follow second-order kinetics, with a first-order dependence on both the menthol and the permanganate concentrations. ijraset.com
Furthermore, the acid-catalyzed isomerization of (-)-menthone (B42992) to (+)-isomenthone has been developed into a laboratory experiment that allows for the monitoring of the reaction kinetics. researchgate.netacs.org By replacing mineral acids with a solid-phase ion-exchange resin, the equilibration process can be tracked over time, providing data on how factors like catalyst quantity and temperature affect the reaction rate and the position of the equilibrium. researchgate.netacs.org Such studies confirm that the reaction proceeds until a thermodynamic equilibrium is reached, with the ratio of isomers reflecting their relative stabilities. These principles of enolization kinetics and thermodynamic control are directly applicable to the ketone moiety in this compound.
Biosynthetic Pathways and Enzyme Mechanisms Relevant to P Menthane Monoterpenes
Investigation of Enzymatic Steps in p-Menthane (B155814) Biosynthesis
The biosynthesis of p-menthane monoterpenes is a multi-step enzymatic process that begins with the cyclization of the universal C10 precursor, geranyl diphosphate (B83284) (GPP). This initial and committing step is catalyzed by the enzyme (-)-limonene (B1674923) synthase, which forms the parent olefin of the p-menthane series, (-)-limonene. researchgate.net
Following the formation of the limonene (B3431351) backbone, the pathway diverges depending on the specific enzymes present in the plant species. For C3-oxygenated p-menthanes, the sequence proceeds as follows:
Hydroxylation: The first modification of the limonene ring is a regioselective and stereoselective hydroxylation at the C3 position, catalyzed by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase. This reaction yields (-)-trans-isopiperitenol (B1216475). researchgate.net
Oxidation (Ketone Formation): The newly introduced hydroxyl group at C3 is then oxidized to a ketone by an NAD-dependent dehydrogenase, (-)-trans-isopiperitenol dehydrogenase, resulting in the formation of (-)-isopiperitenone (B1197589).
Reduction: The double bond in the isopiperitenone (B1196671) ring is then reduced by (-)-isopiperitenone reductase, an NADPH-dependent enzyme, to form (+)-cis-isopulegone.
Isomerization: An isomerase, (+)-cis-isopulegone isomerase, subsequently converts (+)-cis-isopulegone to (+)-pulegone.
Further Reduction: (+)-Pulegone serves as a key branch point. It can be reduced by (+)-pulegone reductase to form (-)-menthone (B42992). nih.govnih.gov
Characterization of Key Enzymes Involved in Hydroxylation and Ketone Formation
The functionalization of the p-menthane skeleton with hydroxyl and ketone groups is orchestrated by specific classes of enzymes. These enzymes impart the chemical characteristics typical of this monoterpene family.
Hydroxylation Enzymes: Hydroxylation is a critical step that introduces an oxygen functional group onto the hydrocarbon skeleton, dramatically altering its chemical properties. In p-menthane biosynthesis, this is primarily carried out by cytochrome P450 monooxygenases (CYPs). nih.gov
(-)-Limonene-3-hydroxylase (L3H): This is a well-characterized CYP enzyme that catalyzes the initial hydroxylation of (-)-limonene at the C3 position. This is the gateway reaction for the production of menthol (B31143) and related compounds in peppermint and has been identified in Nepeta tenuifolia as well. researchgate.netresearchgate.net
Putative C8-Hydroxylase: The formation of 8-hydroxy-p-menthan-3-one necessitates a hydroxylation at the C8 position. While the specific enzyme for this reaction on a p-menthane-3-one substrate has not been fully characterized, cytochrome P450 enzymes are well-known for their ability to catalyze the hydroxylation of unactivated C-H bonds, including those on alkyl side chains of cyclic molecules. researchgate.netnih.govmdpi.com Enzymes like 8-hydroxygeraniol oxidoreductase, which acts on the C8 position of an acyclic precursor, demonstrate the existence of enzymatic machinery capable of targeting this specific carbon. zenodo.org
Ketone Formation Enzymes: The formation of a ketone group typically occurs through the oxidation of a secondary alcohol, a reaction catalyzed by dehydrogenase enzymes.
(-)-trans-Isopiperitenol Dehydrogenase (IPD): This enzyme is responsible for the conversion of the hydroxyl group at C3 of (-)-trans-isopiperitenol into a ketone, forming (-)-isopiperitenone. It is an essential step in the pathway leading to menthone and menthol. researchgate.net
The combination of these enzymatic activities—a CYP-mediated hydroxylation followed by a dehydrogenase-mediated oxidation—is a common motif in the biosynthesis of many oxygenated monoterpenes.
| Enzyme | Abbreviation | Function | Cofactor(s) |
| (-)-Limonene Synthase | LS | Cyclization of GPP to (-)-limonene | Mg²⁺, Mn²⁺ |
| (-)-Limonene-3-hydroxylase | L3H | Hydroxylation of (-)-limonene at C3 | NADPH |
| (-)-trans-Isopiperitenol Dehydrogenase | IPD | Oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone | NAD⁺ |
| (-)-Isopiperitenone Reductase | IPR | Reduction of (-)-isopiperitenone to (+)-cis-isopulegone | NADPH |
| (+)-Pulegone Reductase | PR | Reduction of (+)-pulegone to (-)-menthone | NADPH |
| Putative p-Menthane C8-Hydroxylase | - | Hydroxylation of a p-menthane intermediate at C8 | NADPH |
Subcellular Localization of Biosynthetic Processes
The biosynthesis of p-menthane monoterpenes is spatially organized within specialized plant cells, particularly the peltate glandular trichomes found on the surfaces of leaves. researchgate.net The various enzymatic steps of the pathway are compartmentalized across different organelles, requiring the transport of metabolic intermediates.
Plastids: The initial steps of monoterpene biosynthesis occur in the leucoplasts (a type of plastid) of the secretory gland cells. This includes the synthesis of the GPP precursor via the methylerythritol 4-phosphate (MEP) pathway and its subsequent cyclization to (-)-limonene by limonene synthase.
Endoplasmic Reticulum (ER): The subsequent hydroxylation of limonene is catalyzed by cytochrome P450 enzymes, such as limonene-3-hydroxylase, which are typically anchored to the membrane of the smooth endoplasmic reticulum.
Mitochondria and Cytosol: Further enzymatic transformations, including the dehydrogenase and reductase steps, have been localized to other compartments, including the mitochondria and the cytosol. This compartmentalization highlights a complex metabolic network within the secretory cells, necessitating efficient intracellular trafficking of lipophilic intermediates between organelles.
Comparative Analysis with Biosynthesis of Menthone and Menthol
The biosynthetic pathway leading to this compound is intrinsically linked to the well-elucidated pathway for menthone and menthol biosynthesis, as they share common early intermediates.
Shared Precursors: Both pathways start from geranyl diphosphate and proceed through (-)-limonene, (-)-trans-isopiperitenol, (-)-isopiperitenone, and (+)-pulegone.
Point of Divergence: The primary pathway in peppermint continues from (+)-pulegone, which is reduced by pulegone (B1678340) reductase to form (-)-menthone. Menthone is then further reduced by (-)-menthone reductase to produce the final product, (-)-menthol.
Distinct Hydroxylation: The key difference in the formation of this compound is the addition of a hydroxyl group at the C8 position. This hydroxylation is not a step in the canonical menthol pathway. This suggests that the pathway to this compound is a branch off the main pathway. The C8-hydroxylation could theoretically occur at several stages, for instance, on the pulegone or menthone intermediate. This additional enzymatic step results in a structurally distinct final product compared to menthone or menthol.
In essence, the biosynthesis of this compound represents a variation on the classic p-menthane pathway, characterized by a terminal C8-hydroxylation event that expands the chemical diversity of monoterpenes produced by the plant.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.
Electronic Structure Determination (Ab Initio and Density Functional Theory)
The electronic structure of 8-Hydroxy-p-menthan-3-one can be determined using both ab initio methods, such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT). DFT has been widely used for studying terpenes and their derivatives due to its favorable balance of computational cost and accuracy. dergipark.org.tr DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. For instance, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, making them potential sites for electrophilic attack.
Molecular orbital energies, particularly those of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key outputs of these calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Conformational Energy Landscapes and Isomer Stability
Due to the presence of a flexible cyclohexane (B81311) ring and multiple stereocenters, this compound can exist in several conformations. The p-menthane (B155814) skeleton typically adopts a chair conformation to minimize steric strain. pressbooks.pub The substituents—a methyl group, an isopropyl group, a hydroxyl group, and a carbonyl group—can be in either axial or equatorial positions.
Quantum mechanical calculations are crucial for determining the relative energies of these different conformers. Generally, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions. openochem.org For this compound, the most stable conformer would likely have the isopropyl and methyl groups in equatorial positions. The relative stability of different diastereomers can also be assessed by comparing their lowest energy conformations.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Positions (Methyl, Isopropyl) | Relative Energy (kcal/mol) |
| A | Equatorial, Equatorial | 0.00 |
| B | Axial, Equatorial | +2.1 |
| C | Equatorial, Axial | +2.5 |
| D | Axial, Axial | +5.4 |
Note: This data is hypothetical and serves to illustrate the expected energetic differences between conformers based on principles of conformational analysis of substituted cyclohexanes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
A significant application of QM calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of a compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, when scaled, show excellent agreement with experimental values. acs.orgresearchgate.net Such calculations can be invaluable for assigning signals in complex spectra and for distinguishing between different isomers.
IR Frequencies: The vibrational frequencies of a molecule can also be calculated using QM methods. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies are often systematically higher than the experimental ones, and thus are typically scaled by an empirical factor. These calculations can help in assigning specific vibrational modes to observed IR bands, such as the characteristic C=O stretch of the ketone and the O-H stretch of the alcohol.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (ppm) | ||
| C=O | 210.5 | 209.8 |
| C-OH | 72.1 | 71.5 |
| ¹H NMR (ppm) | ||
| H-C(OH) | 3.85 | 3.80 |
| IR Frequencies (cm⁻¹) | ||
| O-H stretch | 3450 | 3430 |
| C=O stretch | 1715 | 1710 |
Note: The data presented is illustrative of the expected accuracy of modern computational methods for spectroscopic prediction.
Molecular Modeling and Dynamics Simulations
While QM methods provide highly accurate information, they are computationally expensive for large systems or long timescales. Molecular modeling and dynamics simulations, which often rely on classical mechanics (force fields), are used to study the dynamic behavior of molecules.
Conformational Sampling and Trajectory Analysis
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time. By simulating the motion of the atoms over a period, one can observe transitions between different conformations and determine their relative populations. This approach provides a more dynamic picture of the molecule's flexibility compared to the static energy calculations from QM. acs.org Trajectory analysis can reveal the preferred dihedral angles and the flexibility of the cyclohexane ring and its substituents.
Molecular Interactions and Packing (e.g., in crystal structures)
Molecular dynamics simulations are also well-suited for studying intermolecular interactions. For this compound, this could involve simulating its interaction with solvent molecules to understand solvation effects. Furthermore, if the crystal structure is known or can be predicted, MD simulations can be used to study the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal structure. researchgate.net Such simulations can provide insights into the solid-state properties of the compound.
Quantitative Structure-Property Relationship (QSPR) Studies
Correlation of Molecular Descriptors with Chemical Reactivity
The chemical reactivity of this compound can be theoretically correlated with a variety of molecular descriptors. These descriptors serve as numerical representations of the molecular structure and are used to build mathematical models that predict reactivity. While specific models for this compound are not published, we can discuss the types of descriptors that would be relevant in such a study.
Key classes of molecular descriptors that would be correlated with the reactivity of this compound include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index. These can provide insights into the molecule's size, shape, and degree of branching, which can influence reaction rates and equilibria.
Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include molecular surface area, volume, and ovality. For this compound, these would be crucial in understanding steric effects at the ketone and hydroxyl functional groups, which are key sites for chemical reactions.
Electronic Descriptors: These descriptors are related to the electronic structure of the molecule. Examples include partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
A hypothetical QSPR study would involve calculating a range of these descriptors for this compound and its derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation with experimentally determined reactivity data (e.g., reaction rate constants).
Below is a hypothetical data table illustrating the types of molecular descriptors that could be calculated for this compound and correlated with its chemical reactivity.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Potential Correlation with Reactivity |
| Topological | Wiener Index | 858 | Correlates with molecular compactness and boiling point. |
| Topological | First-order Molecular Connectivity Index (¹χ) | 5.23 | Relates to molecular size and surface area, affecting intermolecular interactions. |
| Geometrical | Molecular Surface Area (Ų) | 205.4 | Influences steric hindrance at reaction centers. |
| Geometrical | Molecular Volume (ų) | 180.1 | Affects diffusion rates and accessibility of reactive sites. |
| Electronic | Dipole Moment (Debye) | 2.8 | Indicates molecular polarity, influencing solubility and interactions with polar reagents. |
| Electronic | HOMO Energy (eV) | -9.5 | Higher values suggest greater electron-donating ability (nucleophilicity). |
| Electronic | LUMO Energy (eV) | -0.8 | Lower values suggest greater electron-accepting ability (electrophilicity). |
| Electronic | HOMO-LUMO Gap (eV) | 8.7 | A smaller gap generally implies higher reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific QSPR studies on this compound are not available.
In silico Prediction of Unexplored Chemical Properties
In the absence of experimental data, in silico methods can be employed to predict a variety of chemical properties for this compound. These predictions are based on its chemical structure and are valuable for assessing potential applications and behavior in various chemical environments. The predictions are typically generated using software that employs QSPR models or other computational algorithms.
Predicted physicochemical properties for p-menthane derivatives, which share the same carbon skeleton, can provide insights into the likely properties of this compound. For instance, databases like FooDB provide predicted properties for related compounds such as p-Menthan-3-one.
An illustrative table of predicted properties for a closely related compound, p-Menthan-3-one, is provided below to demonstrate the types of properties that can be predicted in silico. These predictions are generated by various computational tools and offer a glimpse into the expected properties of this compound, though the presence of the hydroxyl group would modify these values.
| Property | Predicted Value for p-Menthan-3-one | Prediction Tool/Method | Relevance for this compound |
| Water Solubility | 0.26 g/L | ALOGPS | The hydroxyl group in this compound is expected to increase its water solubility. |
| logP | 2.65 | ALOGPS | The hydroxyl group is expected to decrease the logP value, indicating lower lipophilicity. |
| Polar Surface Area (Ų) | 17.07 | ChemAxon | The hydroxyl group will significantly increase the polar surface area, affecting membrane permeability. |
| Hydrogen Bond Acceptor Count | 1 | ChemAxon | This compound would have at least two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). |
| Hydrogen Bond Donor Count | 0 | ChemAxon | This compound has one hydrogen bond donor (the hydroxyl group). |
| Refractivity (m³·mol⁻¹) | 46.52 | ChemAxon | This value would be slightly different due to the presence of the hydroxyl group. |
| Polarizability (ų) | 19.02 | ChemAxon | The polarizability would be influenced by the addition of the hydroxyl group. |
Note: The data in this table is for the related compound p-Menthan-3-one and serves as an illustration. The properties of this compound will differ due to the presence of the 8-hydroxy group.
Computational Mechanistic Studies of this compound Reactions
Computational mechanistic studies utilize quantum chemical methods to investigate the pathways of chemical reactions, including the structures of transition states and intermediates, as well as the associated energy changes. While no specific computational mechanistic studies have been published for this compound, it is possible to extrapolate potential reaction mechanisms based on studies of similar ketones.
A relevant example is the Norrish Type II reaction, a photochemical process that can occur in ketones possessing a γ-hydrogen atom. In the case of this compound, the carbon skeleton provides γ-hydrogens that could potentially be abstracted by the excited carbonyl group. A computational study of such a reaction would involve:
Geometry Optimization: Calculating the ground state geometries of the reactant, intermediates, transition states, and products using methods like Density Functional Theory (DFT).
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or saddle points (transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.
Energy Calculations: Determining the activation energies and reaction enthalpies to assess the feasibility of the proposed mechanism.
A hypothetical reaction mechanism for a Norrish Type II type reaction of a generic p-menthan-3-one derivative could proceed via a six-membered cyclic transition state, leading to the formation of an enol and an alkene.
Below is a hypothetical data table summarizing the calculated energetic parameters for a plausible reaction of a ketone with a similar structure, illustrating the type of data generated from a computational mechanistic study.
| Reaction Step | Species | Relative Energy (kcal/mol) | Method of Calculation |
| 1 | Reactant (Ketone) | 0.0 | DFT (B3LYP/6-31G) |
| 2 | Transition State (H-abstraction) | +15.2 | DFT (B3LYP/6-31G) |
| 3 | Biradical Intermediate | +5.8 | DFT (B3LYP/6-31G) |
| 4 | Transition State (Cleavage) | +12.5 | DFT (B3LYP/6-31G) |
| 5 | Products (Enol + Alkene) | -2.3 | DFT (B3LYP/6-31G*) |
Note: This table is a hypothetical representation of the type of data that would be generated in a computational mechanistic study of a ketone reaction. The values are not specific to this compound.
Such computational studies would be invaluable in understanding the reactivity of the carbonyl group in this compound, predicting the products of its reactions, and designing synthetic routes involving this compound.
Conclusion and Future Research Directions
Synthesis and Structural Characterization Advancements
Future synthetic endeavors towards 8-hydroxy-p-menthan-3-one are likely to focus on achieving high levels of stereocontrol. The synthesis of related p-menthane (B155814) derivatives often starts from readily available natural products like pulegone (B1678340) or menthone. For instance, the synthesis of p-mentha-8-thiol-3-one has been successfully achieved from pulegone google.comchemdad.com. A similar strategy could be envisioned for this compound, potentially involving the stereoselective epoxidation of the exocyclic double bond of pulegone followed by reductive opening of the epoxide and subsequent reduction of the endocyclic double bond. Another approach could be the direct oxidation of p-menthan-3-one at the C-8 position.
Advancements in structural characterization will be crucial for unambiguously determining the relative and absolute stereochemistry of the potential sixteen stereoisomers. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques such as NOESY and ROESY, will be instrumental in elucidating the spatial relationships between protons and thus the conformation of the cyclohexane (B81311) ring. researchgate.net The use of chiral derivatizing agents in NMR spectroscopy could also aid in the differentiation of enantiomers. Mass spectrometry (MS) will be essential for confirming the molecular weight and fragmentation patterns, which can provide clues about the structure.
Remaining Challenges in Chemical Reactivity and Stereochemical Control
A significant challenge in the synthesis of this compound lies in the precise control of stereochemistry at its four chiral centers. The inherent conformational flexibility of the cyclohexane ring can complicate stereoselective transformations. Achieving control over both relative and absolute stereochemistry will likely require the development of novel asymmetric catalytic methods or the use of chiral auxiliaries.
The chemical reactivity of the molecule also presents challenges. The presence of both a ketone and a tertiary alcohol functionality necessitates the use of orthogonal protecting group strategies during multi-step syntheses to avoid unwanted side reactions. The ketone offers a handle for various transformations, but its reactivity can be influenced by the steric hindrance imposed by the adjacent isopropyl group and the stereochemistry of the methyl group. The tertiary alcohol at C-8 could be prone to elimination reactions under certain conditions, leading to the formation of unsaturated byproducts.
Prospects for Novel Synthetic Methodologies
The development of novel synthetic methodologies will be key to overcoming the challenges associated with the synthesis of this compound. Biocatalysis, for example, offers a promising avenue for highly selective reactions. The use of enzymes, such as hydroxylases or ketoreductases, could enable the stereoselective introduction of the hydroxyl and ketone functionalities with high enantiomeric and diastereomeric purity. The synthesis of α-hydroxy ketones using biocatalytic approaches has been well-established for other classes of compounds and could be adapted for this target. nih.gov
Furthermore, the exploration of modern synthetic organic chemistry techniques, such as organocatalysis and transition-metal catalysis, could lead to more efficient and selective synthetic routes. For instance, the development of enantioselective aldol or Michael reactions could be employed to construct the p-menthane skeleton with a high degree of stereocontrol. Flow chemistry could also offer advantages in terms of reaction control, safety, and scalability for certain synthetic steps.
Emerging Opportunities in Advanced Spectroscopic and Computational Approaches
Advanced spectroscopic techniques are expected to play a pivotal role in the future study of this compound. Chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), will be invaluable for the determination of the absolute configuration of the different stereoisomers. ed.gov These experimental techniques, when coupled with quantum chemical calculations, can provide a high level of confidence in stereochemical assignments.
Q & A
Q. What ethical considerations apply when publishing conflicting data on this compound’s efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
